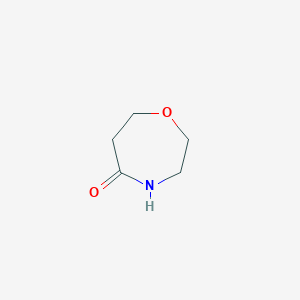

1,4-Oxazepan-5-one

概要

説明

1,4-Oxazepan-5-one is a heterocyclic organic compound with the molecular formula C₅H₉NO₂ and a molecular weight of 115.13 g/mol It is characterized by a seven-membered ring containing one oxygen and one nitrogen atom

Synthetic Routes and Reaction Conditions:

From Ketoxime: One method involves the reaction of a ketoxime with 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide in tetrahydrofuran and ethyl acetate at 70°C under an inert atmosphere. The reaction mixture is stirred at reflux for 1-4 hours, followed by extraction and purification to yield this compound.

From Dihydro-2H-pyran-4(3H)-one Oxime: Another method involves the reaction of dihydro-2H-pyran-4(3H)-one oxime with benzenesulfonyl chloride in acetone at 0°C, followed by the addition of sodium hydroxide and purification via column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Types of Reactions:

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although specific examples are not extensively documented.

Substitution Reactions: It can participate in substitution reactions, such as the reaction with triethyloxonium tetrafluoroborate in anhydrous dichloromethane.

Common Reagents and Conditions:

Oxidizing Agents: Various oxidizing agents can be used, depending on the desired transformation.

Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH₄).

Solvents: Tetrahydrofuran, ethyl acetate, acetone, and dichloromethane are commonly used solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with triethyloxonium tetrafluoroborate yields a substituted oxazepanone derivative .

科学的研究の応用

Pharmaceutical Applications

1,4-Oxazepan-5-one serves as a pharmaceutical intermediate in the synthesis of various bioactive compounds. Its structural features make it a valuable scaffold for developing drugs targeting different biological pathways.

Synthesis of Chiral Derivatives

Recent studies have reported the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, which are crucial for creating enantiomerically pure drugs. These compounds were synthesized through polymer-supported reactions, leading to products with significant stereochemical complexity . The ability to produce chiral variants enhances the therapeutic potential of oxazepan derivatives.

Anticancer Activity

Research has indicated that derivatives of this compound may possess antiproliferative properties against cancer cells. For instance, studies involving the synthesis of novel compounds based on this scaffold have aimed to evaluate their efficacy in inhibiting cancer cell growth. One notable study attempted to synthesize a potential MDM2 inhibitor using the this compound structure, highlighting its relevance in cancer therapeutics .

Neuropharmacological Research

The neuropharmacological potential of this compound derivatives has been explored in various studies. Compounds derived from this scaffold have been investigated for their ability to modulate neurotransmitter systems.

mGluR2 Antagonists

Certain derivatives of this compound have been identified as antagonists of the metabotropic glutamate receptor subtype 2 (mGluR2). These compounds show promise for treating psychiatric disorders by modulating glutamatergic signaling pathways .

Methodological Advances in Synthesis

The development of synthetic methodologies for producing this compound has been a focal point in research. Modern techniques have facilitated the efficient construction of this compound and its derivatives.

Synthetic Routes

Recent literature has detailed various synthetic routes for obtaining this compound, including the use of chiral amino alcohols and other starting materials . These advancements not only improve yield but also allow for the incorporation of diverse functional groups that can enhance biological activity.

作用機序

its derivatives, such as those with potential MDM2 inhibitory activity, may interact with molecular targets involved in cell proliferation and apoptosis . The exact pathways and molecular targets would depend on the specific structure and functional groups of the derivatives.

類似化合物との比較

1,4-Oxazepine: A related compound with a similar ring structure but differing in the position of the oxygen and nitrogen atoms.

1,4-Benzoxazepine: Another similar compound with a benzene ring fused to the oxazepine ring.

Uniqueness: 1,4-Oxazepan-5-one is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical properties and reactivity. Its derivatives have shown potential in various scientific applications, making it a valuable compound for further research .

生物活性

1,4-Oxazepan-5-one is a synthetic heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antitumor, antihistaminic, antimicrobial, and neuroprotective effects. Additionally, it summarizes relevant case studies and research findings to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

This compound features a seven-membered ring structure containing one nitrogen atom and six carbon atoms, with a carbonyl group (C=O) at the 5-position. This structural configuration contributes to its polar nature, influencing its reactivity and interactions with biological targets.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, studies have shown that certain oxazepan derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines. In one study, compounds derived from this compound demonstrated efficacy against human non-small cell lung cancer (A549 cells), with a notable percentage of cells arrested in the G1 phase when treated with specific concentrations of the compound .

Antihistaminic Activity

A series of benzo- and pyrido-1,4-oxazepinones have been synthesized and evaluated for their H1 antihistaminic activity. These compounds were shown to block histamine-induced lethality in guinea pigs without exhibiting the sedative effects typical of many antihistamines. One particular compound, rocastine, is currently undergoing clinical evaluation as a nonsedating H1 antihistamine .

Antimicrobial Properties

Some derivatives of this compound have demonstrated antimicrobial activity against various bacterial and fungal strains. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antimicrobial agents .

Neuroprotective Effects

The neuroprotective potential of this compound derivatives has been explored in the context of cognitive disorders. Some studies suggest that these compounds may act as inhibitors of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. In vitro studies have shown that certain oxazepan derivatives can improve cognitive function in animal models by enhancing cholinergic transmission .

Case Studies and Research Findings

化学反応の分析

Substitution Reactions

1,4-Oxazepan-5-one participates in nucleophilic substitution reactions, often facilitated by its carbonyl group and ring strain.

Ring-Opening and Lactonization

The oxazepanone ring undergoes cleavage under acidic conditions, leading to lactones or rearranged products depending on the reagents.

Example :

-

TFA-mediated cleavage of epoxyamide intermediates yields γ-lactones via spontaneous lactonization.

-

Et₃SiH promotes reductive pathways, yielding oxazepanes as inseparable diastereomers (dr 1:1 to 3:1) .

Alkylation and Acylation

The nitrogen and oxygen atoms in the ring serve as nucleophilic sites for alkylation or acylation.

Key Finding :

-

Alkylation with 2-bromoacetophenones proceeds efficiently (70–90% yield), while 2-chloroacetone shows lower conversion (50%) .

Catalytic Cyclization

Transition-metal catalysts enable stereoselective synthesis of chiral derivatives.

| Catalyst | Substrate | Product Stereochemistry | Reference |

|---|---|---|---|

| Sc(OTf)₃ | Epoxyamide intermediates | (6R,7R)-configured oxazepanones (dr > 20:1) |

Mechanism : Scandium(III) coordinates to the epoxy oxygen, facilitating intramolecular nucleophilic attack and ring closure .

Oxidation and Reduction

The carbonyl group in this compound is susceptible to redox transformations.

Stereochemical Outcomes

Synthetic routes often yield enantiomerically enriched products:

-

Chiral Pool Synthesis : Starting from (2R,3S)-3-phenyloxirane-2-carboxylate, Sc(OTf)₃-catalyzed cyclization produces (6R,7R)-configured oxazepanones with >99% ee .

-

Dynamic Kinetic Resolution : Hydrogenation of nitro groups in diastereomeric mixtures improves separability (e.g., 34% isolated yield for major isomer) .

Comparative Reactivity with Analogues

This compound shows distinct reactivity compared to related heterocycles:

特性

IUPAC Name |

1,4-oxazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-5-1-3-8-4-2-6-5/h1-4H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDIYMHNQAWSCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427472 | |

| Record name | 1,4-oxazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10341-26-1 | |

| Record name | 1,4-oxazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-oxazepan-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of the synthesized 1,4-oxazepan-5-ones and how are they obtained?

A1: The synthesized compounds feature a 7-membered ring containing both oxygen and nitrogen, with a hydroxyl group at the 6-position and an aryl or alkyl substituent at the 7-position. [, , , ] A key starting material for their synthesis is a diastereomeric mixture of trans-3-alkyl- or 3-aryl-N-(2-hydroxyethyl)-N-(1-phenylethyl)oxirane-2-carboxamides. [, ] The reaction conditions during the cyclization step dictate whether a 1,4-oxazepan-5-one or a 2-[aryl/alkyl(hydroxy)methyl]morpholin-3-one is formed. [, ] For instance, using Scandium triflate (Sc(OTf)3) as a catalyst in the cyclization of specific epoxyamide intermediates leads to the formation of single enantiomers of (6R,7R)-6-hydroxy-7-phenyl-l,4-oxazepan-5-ones. [, ]

Q2: Can the synthesis be modified to obtain different enantiomers of the this compound core?

A2: Yes, the synthesis can be tailored to produce specific enantiomers. By selecting the appropriate chiral starting materials, like substituted aminoethanols and specific enantiomers of 3-phenyloxirane-2-carboxylic acid derivatives, researchers can control the stereochemistry of the final product. This method enables the synthesis of various single enantiomers of 6-hydroxy-7-phenyl-1,4-oxazepan-5-ones. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。